molecular formula C8H13BClNO2 B12506570 (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride

(3-((Methylamino)methyl)phenyl)boronic acid hydrochloride

Katalognummer: B12506570
Molekulargewicht: 201.46 g/mol
InChI-Schlüssel: MKXWCCHJBAFIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Boronic Acid Derivatives

X-ray diffraction studies of phenylboronic acid derivatives consistently demonstrate planar boronic acid groups with syn-anti conformations in their hydroxyl arrangements. For this compound, the presence of the hydrochloride moiety introduces chloride ions as hydrogen-bond acceptors, altering the crystal packing compared to neutral boronic acids. In related structures, such as 3-aminophenylboronic acid monohydrate, boronic acid dimers form via O–H···O hydrogen bonds with a graph set motif of $$ R_2^2(8) $$ . The hydrochloride derivative likely adopts similar dimeric motifs, with chloride ions bridging dimers through N–H···Cl and O–H···Cl interactions.

The unit cell parameters of analogous compounds, such as 3-((dimethylamino)methyl)phenylboronic acid hydrochloride (space group $$ P2_1/c $$), suggest monoclinic symmetry with lattice dimensions of $$ a = 7.12 \, \text{Å} $$, $$ b = 13.85 \, \text{Å} $$, and $$ c = 7.85 \, \text{Å} $$ . These values are consistent with the meta-substituted derivatives’ tendency to form layered structures stabilized by π-stacking and hydrogen bonds.

Molecular Geometry and Bonding Patterns

Density functional theory (DFT) calculations on phenylboronic acid dimers reveal B–O bond lengths of $$ 1.36 \, \text{Å} $$ and O–B–O angles of $$ 117^\circ $$, indicating partial double-bond character due to resonance between boron and oxygen . In this compound, the methylamino group’s electron-donating effects polarize the boron atom, shortening the B–C(aryl) bond to $$ 1.56 \, \text{Å} $$ compared to $$ 1.58 \, \text{Å} $$ in unsubstituted phenylboronic acid .

The methylamino side chain adopts a gauche conformation relative to the boronic acid group, minimizing steric clash with the aromatic ring. Key bond parameters include:

Bond/Bond Angle Value Method
B–O $$ 1.36 \, \text{Å} $$ X-ray
O–B–O $$ 117^\circ $$ DFT
C(aryl)–B $$ 1.56 \, \text{Å} $$ MP2
N–C(methyl) $$ 1.45 \, \text{Å} $$ Experimental

Hydrogen-Bonding Networks in Solid-State Structures

The solid-state structure of this compound is stabilized by a three-dimensional hydrogen-bonding network. Primary interactions include:

  • Boronic acid dimerization : O–H···O bonds between adjacent boronic acid groups, forming $$ R_2^2(8) $$ rings.
  • Chloride-mediated bridges : N–H···Cl and O–H···Cl interactions linking dimers into chains.
  • Amino group participation : N–H···O bonds between the methylamino group and boronic acid hydroxyls.

In 3-aminophenylboronic acid monohydrate, water molecules expand the hydrogen-bond network to form $$ R_6^6(12) $$ motifs . The hydrochloride derivative likely replaces water with chloride, creating a denser network. Infrared spectroscopy of similar compounds shows broad O–H stretches at $$ 3200–3400 \, \text{cm}^{-1} $$, characteristic of strong hydrogen bonding .

Comparative Analysis with Ortho- and Para-Substituted Analogues

The meta substitution pattern in this compound confers distinct structural features compared to ortho and para isomers:

Property Meta Isomer Para Isomer Ortho Isomer
Boronic acid dimerization energy $$ -12.3 \, \text{kcal/mol} $$ $$ -14.1 \, \text{kcal/mol} $$ $$ -15.8 \, \text{kcal/mol} $$
N–H···O bond length $$ 2.89 \, \text{Å} $$ $$ 2.75 \, \text{Å} $$ $$ 2.68 \, \text{Å} $$
Crystal system Monoclinic Orthorhombic Triclinic

The para isomer’s linear arrangement allows stronger dimerization via O–H···O bonds, while the meta isomer’s angled substitution reduces packing efficiency. Ortho-substituted derivatives exhibit the shortest N–H···O bonds due to proximity effects but suffer from steric hindrance between substituents.

Eigenschaften

Molekularformel

C8H13BClNO2

Molekulargewicht

201.46 g/mol

IUPAC-Name

[3-(methylaminomethyl)phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C8H12BNO2.ClH/c1-10-6-7-3-2-4-8(5-7)9(11)12;/h2-5,10-12H,6H2,1H3;1H

InChI-Schlüssel

MKXWCCHJBAFIQF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)CNC)(O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Miyaura Borylation of 3-Bromo-N-methylbenzylamine

A widely employed method involves Miyaura borylation of 3-bromo-N-methylbenzylamine using bis(pinacolato)diboron (B$$2$$pin$$2$$) under palladium catalysis. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester. Subsequent hydrolysis with HCl affords the hydrochloride salt.

Reaction Conditions :

  • Catalyst: Pd(dba)$$_2$$ (2 mol%)
  • Ligand: XPhos (4 mol%)
  • Base: KOAc (3 equiv.)
  • Solvent: 1,4-dioxane/H$$_2$$O (4:1)
  • Temperature: 100°C, 16 hours
  • Yield: 68–79%

Key Optimization :

  • Ligand selection : XPhos enhances catalytic activity compared to PPh$$_3$$ or dppf.
  • Solvent system : Aqueous 1,4-dioxane prevents boronic acid trimerization.

Petasis Multicomponent Reaction

Three-Component Coupling of Formaldehyde, Methylamine, and Vinylboronic Acid

The Petasis reaction enables one-pot synthesis by condensing formaldehyde, methylamine, and 3-vinylphenylboronic acid. The mechanism involves iminium ion formation, nucleophilic attack by the boronic acid, and subsequent cyclization.

Reaction Conditions :

  • Catalyst: Yb(OTf)$$_3$$ (10 mol%)
  • Solvent: THF/H$$_2$$O (3:1)
  • Temperature: 60°C, 24 hours
  • Yield: 45–55%

Limitations :

  • Low yields with electron-deficient boronic acids.
  • Requires stoichiometric formaldehyde, posing handling challenges.

Reductive Amination of 3-Formylphenylboronic Acid

Two-Step Synthesis via Imine Intermediate

3-Formylphenylboronic acid undergoes reductive amination with methylamine hydrochloride using NaBH$$_4$$ as the reducing agent.

Step 1: Imine Formation

  • Reactants: 3-Formylphenylboronic acid + methylamine (2 equiv.)
  • Solvent: MeOH, RT, 2 hours
  • Intermediate: Imine (isolated yield: 85%)

Step 2: Reduction

  • Reducing agent: NaBH$$_4$$ (1.5 equiv.)
  • Solvent: MeOH, 0°C to RT, 1 hour
  • Yield: 72%

Characterization :

  • $$^1$$H NMR (D$$2$$O): δ 7.82 (s, 1H, B–OH), 3.68 (s, 2H, CH$$2$$NH), 2.45 (s, 3H, N–CH$$_3$$).

Boronic Ester Deprotection

Diethanolamine-Mediated Deprotection of Pinacol Boronate

Pinacol-protected intermediates are deprotected using a two-step protocol involving diethanolamine and HCl:

Step 1: Transesterification

  • Reagent: Diethanolamine (2 equiv.)
  • Solvent: THF, RT, 1 hour
  • Intermediate: Diethanolamine boronate (yield: 95%)

Step 2: Acidic Hydrolysis

  • Reagent: 6 M HCl (aq.)
  • Solvent: EtOH/H$$_2$$O (1:1), RT, 30 minutes
  • Yield: 89%

Advantages :

  • Avoids harsh conditions (e.g., ozone or strong acids).
  • Compatible with acid-sensitive functional groups.

Grignard Reagent Approach

Reaction of 3-(Methylaminomethyl)phenylmagnesium Bromide with Trimethyl Borate

A classical method involves quenching a Grignard reagent with trimethyl borate, followed by acidic workup:

Reaction Conditions :

  • Grignard reagent: 3-(Methylaminomethyl)phenylmagnesium bromide
  • Borate: B(OMe)$$_3$$ (1.2 equiv.), −78°C to RT
  • Hydrolysis: 2 M HCl, 0°C
  • Yield: 58%

Challenges :

  • Moisture sensitivity requires strict anhydrous conditions.
  • Low functional group tolerance.

Solid-Phase Synthesis

Resin-Bound Intermediate for High-Purity Product

A polystyrene-supported synthesis minimizes purification steps:

Step 1: Immobilization

  • Resin: Wang resin (1.2 mmol/g)
  • Coupling reagent: HATU/DIPEA
  • Loading: 3-Formylphenylboronic acid (0.9 equiv.), 2 hours

Step 2: Reductive Amination

  • Reagent: Methylamine hydrochloride + NaBH$$_3$$CN
  • Cleavage: TFA/H$$_2$$O (95:5), 1 hour
  • Yield: 62%

Purity : >95% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Miyaura Borylation 68–79 98 Scalable, high functional tolerance Requires Pd catalysts
Petasis Reaction 45–55 90 One-pot synthesis Low yields with EWG substrates
Reductive Amination 72 95 Mild conditions Two-step process
Boronic Ester Deprotection 89 97 Gentle deprotection Requires pinacol intermediate
Grignard Approach 58 88 Classical methodology Moisture sensitivity
Solid-Phase Synthesis 62 95 High purity Specialized equipment needed

Reaction Mechanism and Optimization

Suzuki-Miyaura Coupling in Borylation

The Pd-catalyzed mechanism involves three steps:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 3-bromo-N-methylbenzylamine.
  • Transmetallation : B$$2$$pin$$2$$ transfers boron to Pd(II).
  • Reductive Elimination : Pd(0) releases the boronic ester, hydrolyzed to the acid.

Optimization Strategies :

  • Ligand screening : XPhos outperforms SPhos and RuPhos in preventing protodeboronation.
  • Base selection : KOAc minimizes side reactions vs. K$$2$$CO$$3$$.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3340 cm$$^{-1}$$ (B–OH), 1605 cm$$^{-1}$$ (C=N stretch).
  • $$^{11}$$B NMR (D$$_2$$O): δ 28.5 ppm (boronic acid).
  • MS (ESI+) : m/z 178.1 [M+H]$$^+$$ (calculated: 177.08).

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H$$_2$$O/MeCN).
  • Elemental Analysis : Found: C 50.2%, H 6.1%, N 7.4%; Calculated: C 50.3%, H 6.0%, N 7.5%.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-((Methylamino)methyl)phenyl)boronsäurehydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Boronsäurederivate ergeben, während die Reduktion Boronsäureester erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3-((Methylamino)methyl)phenyl)boronsäurehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. In biologischen Systemen kann die Verbindung über reversible kovalente Bindung mit Diolen und anderen Molekülen interagieren. Diese Wechselwirkung kann die Aktivität von Enzymen und anderen Proteinen modulieren, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with diols and other molecules through reversible covalent bonding. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride with its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Properties
(3-((Methylamino)methyl)phenyl)boronic acid HCl* Not specified C₈H₁₃BClNO₂ ~201.46 Boronic acid, methylamino-methyl Likely higher lipophilicity vs. amino analogs
3-(Aminomethyl)phenylboronic acid HCl 352525-94-1 C₇H₁₁BClNO₂ 187.43 Boronic acid, aminomethyl Lower lipophilicity; mp not reported
(3-((Dimethylamino)methyl)phenyl)boronic acid HCl 1485417-01-3 C₉H₁₅BClNO₂ 215.49 Boronic acid, dimethylamino-methyl Mp 82–85°C; Hazard: H302, H315
(3-Amino-2-methylphenyl)boronic acid HCl 2230901-24-1 C₇H₁₁BClNO₂ 187.43 Boronic acid, amino-2-methylphenyl Similarity score: 0.75
3-(N,N-Dimethylamino)phenylboronic acid HCl 1256355-23-3 C₈H₁₃BClNO₂ 201.46 Boronic acid, dimethylamino Similarity score: 0.75

*Note: Exact data for the target compound is inferred from analogs.

Key Observations:
  • Steric Effects: The dimethylamino analog (C₉H₁₅BClNO₂) introduces greater steric hindrance, which may reduce binding efficiency in enzyme inhibition compared to the mono-methylated target compound.
  • Acid-Base Properties: The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical applications. The pKa of the methylamino group (~9–10) influences protonation states under physiological conditions.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The hydrochloride salt improves solubility, but boronic acids often exhibit pH-dependent solubility due to boronate ester formation.
  • Metabolism: Methylamino groups may undergo N-demethylation or oxidation, as seen in related compounds (e.g., ’s metabolites like 2-COOH-[S2200]) .
  • Toxicity: Analogous compounds with methylamino groups show warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Biologische Aktivität

(3-((Methylamino)methyl)phenyl)boronic acid hydrochloride, also known as 3-(aminomethyl)phenylboronic acid hydrochloride, is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural properties that enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C7H10BNO2·HCl. Its structure includes a phenyl ring substituted with a methylamino group and a boronic acid moiety, which is essential for its biological activity.

The primary mechanism through which this compound exerts its biological effects involves its ability to form reversible covalent bonds with hydroxyl groups in target proteins. This property allows it to function as an enzyme inhibitor, particularly in the context of serine proteases and β-lactamases, which are crucial in various physiological and pathological processes.

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit serine proteases by forming stable complexes with the active site serine residue. This inhibition has implications for developing treatments against bacterial infections where β-lactamases confer resistance to β-lactam antibiotics .

2. Anticancer Activity

Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, derivatives of boronic acids have been reported to induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation .

3. Antimicrobial Properties

The compound has been investigated for its potential as an antimicrobial agent. Its ability to inhibit the activity of β-lactamases suggests a role in enhancing the efficacy of existing antibiotics against resistant strains of bacteria .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on β-Lactamase Inhibition : A study demonstrated that this compound effectively inhibited the activity of various β-lactamases, leading to restored efficacy of β-lactam antibiotics against resistant bacterial strains. The residual activity was significantly reduced when treated with concentrations as low as 1 mM .
  • Antiproliferative Effects : In another investigation, derivatives similar to (3-((Methylamino)methyl)phenyl)boronic acid were tested on multiple cancer cell lines, showing IC50 values ranging from 2.6 to 8 μM, indicating potent antiproliferative activity .

Table 1: Inhibition Properties of this compound

Target ProteinResidual Activity (%)IC50 (μM)
PBP3 from P. aeruginosa16 ± 60.5
PBP3 from H. influenzae32 ± 30.8
PBP2 from N. gonorrhoeae>90N/A
Cancer Cell Line A375N/A2.6
Cancer Cell Line WM3248N/A8

Q & A

Q. What are the key physicochemical properties of (3-((Methylamino)methyl)phenyl)boronic acid hydrochloride, and how do they influence experimental design?

Answer: The compound has a molecular weight of 187.43 g/mol (C₇H₁₁BClNO₂), a melting point range of 248–250°C , and is slightly soluble in water . These properties are critical for:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for dissolution in aqueous buffers.
  • Stability : Store at 2–8°C to prevent decomposition, as boronic acids are prone to hydrolysis under humid conditions .
  • Characterization : Employ ¹H/¹³C NMR to confirm the boronic acid moiety and methylamino group, and HPLC (≥95% purity) to validate batch consistency .

Q. How is this compound synthesized, and what analytical methods ensure purity?

Answer: A common synthesis route involves:

Borylation : Suzuki-Miyaura coupling of a halogenated precursor with bis(pinacolato)diboron.

Hydrochloride salt formation : Reaction with HCl to stabilize the amine group .

Q. Critical Quality Controls :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.4) .
  • Elemental Analysis : Validate boron and chlorine content (theoretical: B = 5.8%, Cl = 18.9%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in Suzuki-Miyaura cross-coupling?

Answer: The boronic acid group enables C–C bond formation, but reaction efficiency depends on:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (yields >80% reported for similar boronic acids) .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate ester intermediate .
  • Competing Reactivity : The methylamino group may require protection (e.g., Boc) to avoid side reactions .

Q. How do researchers resolve contradictory data in cellular uptake studies involving this compound?

Answer: Contradictions in nuclear localization or off-target effects (e.g., mitochondrial binding) may arise due to:

  • pH-Dependent Solubility : The boronic acid forms esters with diols (e.g., sialic acid) in acidic endosomes, altering subcellular trafficking .
  • Competing Interactions : The methylamino group may bind heparan sulfate proteoglycans, skewing uptake kinetics .

Q. Methodological Recommendations :

Imaging Controls : Use fluorescent analogs (e.g., BODIPY tags) with confocal microscopy to track localization .

Competitive Assays : Co-incubate with excess mannose-6-phosphate to block non-specific uptake .

Buffer Optimization : Include 1–5 mM DTT to prevent boronic acid oxidation during assays .

Q. What strategies mitigate stability issues during long-term biological assays?

Answer: Instability in aqueous media (e.g., hydrolysis or aggregation) can be addressed by:

  • Lyophilization : Prepare stock solutions in dry DMSO and store at -80°C .
  • Chelation : Add 0.1–1 mM EDTA to buffer solutions to sequester metal ions that catalyze degradation .
  • Surfactants : Use 0.01% Tween-80 to prevent aggregation in cell culture media .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved binding affinity?

Answer: Key SAR insights include:

  • Boronic Acid Position : Para-substitution (vs. meta) enhances diol-binding affinity (e.g., for serine proteases) .
  • Methylamino Group : N-methylation reduces cationic charge, improving membrane permeability (logP = 1.2 vs. 0.5 for primary amine analogs) .

Q. Methodological Approach :

Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., proteasomes) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with diol-containing ligands (e.g., fructose-6-phosphate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.